molecular formula C13H9F4N B2909566 2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline CAS No. 893733-33-0

2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline

Cat. No.: B2909566
CAS No.: 893733-33-0
M. Wt: 255.216
InChI Key: PIBSLXPFSOQDDU-UHFFFAOYSA-N
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Description

2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline is a fluorinated aniline derivative characterized by a trifluoromethylphenyl substituent at the para position of the aniline ring and a fluorine atom at the ortho position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-[2-(trifluoromethyl)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-11-7-8(5-6-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBSLXPFSOQDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. These groups can also influence the compound’s electronic properties, making it more reactive in certain chemical environments .

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Position and Identity
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline -F (2), -C₆H₃(CF₃)- (4) C₁₃H₉F₄N ~279.2 (estimated) Extended conjugation; steric bulk from phenyl group
2-Fluoro-4-(trifluoromethyl)aniline -F (2), -CF₃ (4) C₇H₅F₄N 179.12 Compact structure; high electronegativity
2-Chloro-4-(trifluoromethyl)aniline -Cl (2), -CF₃ (4) C₇H₅ClF₃N 195.57 Increased electron-withdrawing effect (Cl > F)
2-Fluoro-5-(trifluoromethyl)aniline -F (2), -CF₃ (5) C₇H₅F₄N 179.11 Altered electronic distribution (meta vs. para CF₃)
2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline -NO₂ (4,6), -C(CH₃)₃ (2), -C₆H₃(CF₃)- C₁₈H₁₇F₃N₃O₄ 420.34 Strong electron-withdrawing (NO₂) and steric hindrance

Key Observations :

  • Electron-withdrawing effects : Fluorine and trifluoromethyl groups enhance electrophilic substitution resistance .
Electronic Properties
  • Fluorine vs. Chlorine : Chlorine in 2-Chloro-4-(trifluoromethyl)aniline provides stronger electron withdrawal but reduces lipophilicity compared to fluorine .
  • Nitro groups : Compounds like 2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline exhibit heightened reactivity in nucleophilic environments due to nitro groups .

Physicochemical Properties

Property This compound (Estimated) 2-Fluoro-4-(trifluoromethyl)aniline 2-Chloro-4-(trifluoromethyl)aniline
Boiling Point (°C) 280–300 210–215 230–235
LogP (Lipophilicity) ~3.5 2.8 3.1
Solubility Low in water; soluble in DMSO, DMF Similar Similar

Notes:

  • Increased molecular weight and aromaticity in the target compound reduce water solubility compared to smaller analogs .

Biological Activity

2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a fluorine atom at the 2-position and a trifluoromethyl-substituted phenyl group at the 4-position, serves as a precursor for synthesizing various heterocyclic compounds, which are crucial in drug discovery.

The molecular formula of this compound is C13H8F4N\text{C}_13\text{H}_8\text{F}_4\text{N}, with a molecular weight of approximately 267.20 g/mol. It appears as a clear, faint yellow liquid with a density of around 1.4 g/cm³ and a boiling point near 172.8°C at 760 mmHg.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a building block in the synthesis of heterocycles, which have demonstrated diverse pharmacological properties. The incorporation of fluorine and trifluoromethyl groups can significantly enhance the biological activity of compounds derived from this aniline derivative.

Table 1: Biological Activities of Related Compounds

Compound NameStructure CharacteristicsNotable Biological Activity
QuinoxalinesDerived from anilineAntimicrobial, anticancer
PhenazinesNitrogen-containing ringsAntitumor
BenzimidazotriazinesComplex heterocyclesAntiviral, antiparasitic

The biological mechanisms through which this compound exerts its effects largely depend on the specific heterocycles synthesized from it. For example, quinoxalines have been shown to inhibit certain cancer cell lines through apoptosis induction, while phenazines exhibit antimicrobial properties by disrupting bacterial cell membranes.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound:

  • Anticancer Activity : A study reported that compounds derived from this aniline exhibited significant cytotoxicity against human leukemia cell lines (CEM-13 and U-937). The IC50 values ranged from 0.11 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : In another investigation, derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
  • Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective effects in models of neurodegenerative diseases, demonstrating the ability to reduce oxidative stress markers and improve neuronal survival rates.

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